
2-Chloro-N,5-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-5-dimethylbenzene. The process begins with the chlorination of 1,3-dimethylbenzene to introduce the chlorine atom at the desired position. This is followed by the sulfonation reaction using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and sulfonation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in the formation of amines .
Aplicaciones Científicas De Investigación
2-Chloro-N,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .
Comparación Con Compuestos Similares
- 5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
- Sulfanilamide
- N-(2-Chloro-5-methylphenyl)sulfonamide
Comparison:
- 5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide: Similar in structure but contains a hydroxyl group, which can alter its reactivity and biological activity .
- Sulfanilamide: A well-known sulfonamide antibiotic, differing in the absence of chlorine and methyl groups, leading to different pharmacological properties .
- N-(2-Chloro-5-methylphenyl)sulfonamide: Similar in structure but lacks one methyl group, which can affect its chemical behavior and applications.
2-Chloro-N,5-dimethylbenzene-1-sulfonamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10ClNO2S |
|---|---|
Peso molecular |
219.69 g/mol |
Nombre IUPAC |
2-chloro-N,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)8(5-6)13(11,12)10-2/h3-5,10H,1-2H3 |
Clave InChI |
KDLMYOXDLZSIPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-3-yn-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13300376.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.4]nonane](/img/structure/B13300383.png)

![N-[3-(dimethylamino)propyl]furan-2-carboxamide](/img/structure/B13300395.png)
amine](/img/structure/B13300409.png)
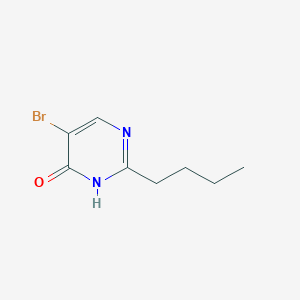

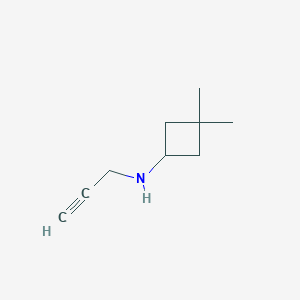

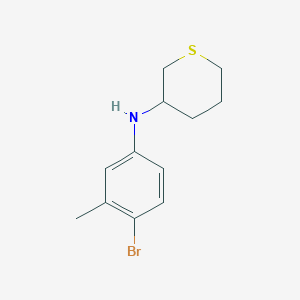
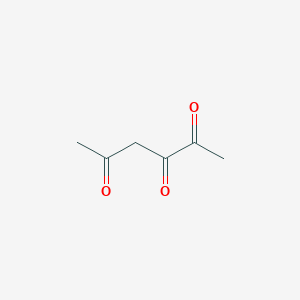
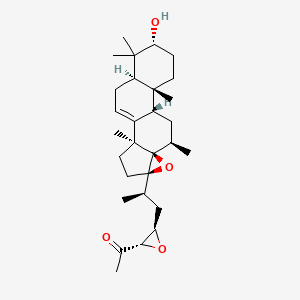
![3-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13300443.png)
![1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13300453.png)
